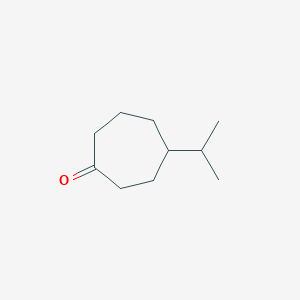

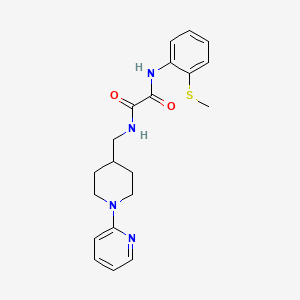

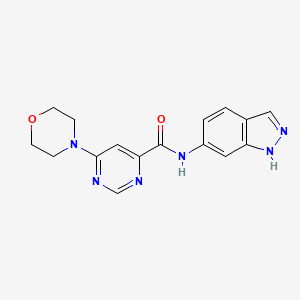

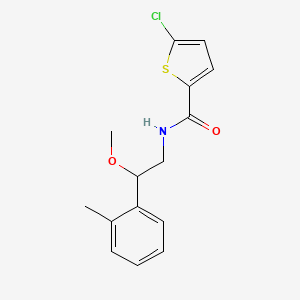

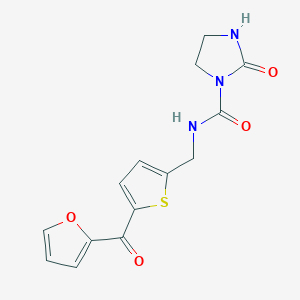

![molecular formula C7H6N2O2S B2370172 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 180688-62-4](/img/structure/B2370172.png)

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3 . This indicates that the compound has a methoxy group attached to the imidazo[2,1-b][1,3]thiazole ring, and a carbaldehyde group attached to the 5-position of the thiazole ring.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 127-130°C .Applications De Recherche Scientifique

Anticancer Activity

A series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The compounds were tested on three different types of cancer cells: colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). The compound 3j, in particular, exhibited high cytotoxic activity on the cancer cells .

Apoptosis Induction

The compound 3j, derived from imidazo[2,1-b]thiazole-based chalcones, was found to induce apoptosis in MCF-7 cells . Flow cytometry analysis showed that treatment with 3j resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Molecular Docking Studies

In silico molecular docking approaches were carried out to confirm the experimental observations and investigate the efficacy of the compound 3j . The interactions of 3j on DNA dodecamer and caspase-3 were investigated by molecular docking studies .

Antimicrobial Activity

Thiazoles, which include imidazo[2,1-b]thiazole, have been found to have diverse biological activities, including antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazoles also exhibit antifungal activity . This property can be exploited in the development of new antifungal drugs .

Neuroprotective Activity

Some thiazole analogues have previously been employed as effective central nervous system (CNS) medications . This suggests that imidazo[2,1-b]thiazole derivatives could potentially have neuroprotective applications .

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that imidazothiazole derivatives can stimulate human constitutive androstane receptor (car) nuclear translocation . This suggests that 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde might interact with its targets and cause changes at the molecular level.

Biochemical Pathways

It’s known that some thiazole derivatives can interact with topoisomerase ii, leading to dna double-strand breaks . This could potentially be one of the pathways affected by this compound.

Result of Action

Some compounds showed dose-dependent antiproliferative effects against certain cell lines , suggesting that this compound might have similar effects.

Propriétés

IUPAC Name |

6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZZVYHLXZYNIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N2C=CSC2=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)